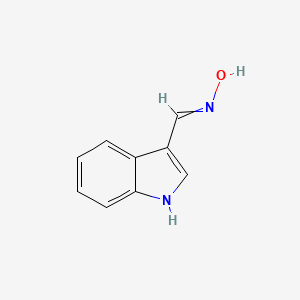

1H-indole-3-carbaldehyde oxime

Description

Significance of Indole (B1671886) Derivatives as Research Scaffolds

The indole nucleus is a privileged heterocyclic structure in medicinal chemistry, recognized for its widespread presence in natural products and pharmacologically active compounds. ijpsr.comnih.govbohrium.com This nitrogen-containing bicyclic system is a vital component of many therapeutic agents. ijpsr.com The chemical versatility of the indole scaffold allows for extensive modification, leading to the discovery of novel compounds with a broad spectrum of biological activities. nih.govbiosynth.com

Researchers have extensively explored indole derivatives for their potential in various therapeutic areas. biosynth.comnih.gov These compounds have shown promise in the development of treatments for a multitude of conditions, underscoring their importance as a foundational scaffold in modern drug discovery. biosynth.comnih.gov

Role of Oxime Functional Groups in Chemical and Biological Research

The oxime functional group (C=N-OH) is a versatile and pivotal component in various fields of chemical and biological research. numberanalytics.comrsc.org Oximes are crucial intermediates in organic synthesis, facilitating the creation of more complex molecules such as amines, nitriles, and amides. numberanalytics.comtaylorandfrancis.comijprajournal.com Their ability to be readily converted into other functional groups makes them a valuable tool for synthetic chemists. numberanalytics.com

Beyond their synthetic utility, oximes and their derivatives exhibit a wide array of biological activities. taylorandfrancis.comresearchgate.net They are investigated for their potential applications in medicine, agriculture, and materials science. numberanalytics.comrsc.org Research has highlighted the role of oximes in areas such as enzyme inhibition and the development of therapeutic agents. chemimpex.comtaylorandfrancis.com

Overview of 1H-Indole-3-carbaldehyde Oxime as a Key Intermediate in Diverse Research Fields

This compound stands at the intersection of indole and oxime chemistries, making it a particularly valuable intermediate in research. chemimpex.com Its structure allows for the synthesis of a diverse range of derivatives with significant biological potential. chemimpex.com This compound serves as a critical starting material for the development of novel therapeutic agents and is employed in the study of indole-based compounds found in numerous natural products and pharmaceuticals. chemimpex.com

The compound's utility extends to various research domains:

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

Biochemical Research: Researchers utilize it to investigate enzyme inhibition and metabolic pathways, offering insights into cellular processes. chemimpex.com

Natural Product Synthesis: It is employed in the creation of natural product analogs, aiding in the development of new drugs derived from natural sources. chemimpex.com

Agrochemicals: The compound has been studied for its potential insecticidal and fungicidal properties. ontosight.ai

Materials Science: It serves as a building block for synthesizing complex molecules and materials with unique properties. ontosight.ai

The synthesis of this compound is typically achieved through the condensation reaction of 1H-indole-3-carbaldehyde with hydroxylamine (B1172632). ontosight.aimdpi.com The compound exists as two geometric isomers, syn and anti (also referred to as Z and E), which can influence its reactivity and biological activity. ontosight.ainih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | chemicalbook.com |

| Molecular Weight | 160.17 g/mol | chemicalbook.com |

| Melting Point | 179-181 °C | mdpi.commdpi.com |

| Isomerism | Exists as syn and anti isomers | ontosight.ainih.gov |

Interactive Data Table: Spectroscopic Data for syn-1H-Indole-3-carbaldehyde Oxime

| Technique | Data | Reference |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 11.58 (s, 1H, H-1), 11.19 (s, 1H, H-10), 8.23 (d, 1H, J = 2.7 Hz, H-2), 7.86 (d, 1H, J = 7.8 Hz, H-4), 7.79 (s, 1H, H-8), 7.44 (d, 1H, J = 8.0 Hz, H-7), 7.17 (ddd, 1H, J = 8.0, 7.0, 1.3 Hz, H-6), 7.10 (ddd, 1H, J = 8.0, 7.0, 1.2 Hz, H-5) ppm | mdpi.com |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ = 138.4 (C-8), 134.9 (C-7a), 130.5 (C-2), 126.2 (C-3a), 121.9 (C-6), 119.9 (C-5), 118.2 (C-4), 111.8 (C-7), 106.3 (C-3) ppm | mdpi.com |

| IR (cm⁻¹) | NH 3350–3400, OH 2700–3150, C=N 1697, N-O 926 | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEFEUTYNRSOKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346486 | |

| Record name | 1H-Indole-3-carboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-05-4 | |

| Record name | 1H-Indole-3-carboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-3-carboxaldehyde Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 3 Carbaldehyde Oxime

Direct Oximation of 1H-Indole-3-carbaldehyde

The primary route to synthesizing 1H-indole-3-carbaldehyde oxime is through the direct oximation of its corresponding aldehyde, 1H-indole-3-carbaldehyde. This transformation can be achieved through various protocols, ranging from traditional solution-phase methods to more modern, environmentally benign mechanochemical approaches.

Solution-Phase Synthetic Approaches

The synthesis of this compound in solution is a well-established method, typically involving the condensation reaction between 1H-indole-3-carbaldehyde and hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net The reaction is generally conducted in a suitable solvent, such as 95% ethanol (B145695) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. nih.govresearchgate.net

Table 1: Solution-Phase Synthesis Conditions for this compound

| Reagents | Base (equivalents) | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1H-indole-3-carbaldehyde, NH₂OH·HCl (5 eq) | NaOH (2 eq) | 95% EtOH | 0 °C to RT | 2 h | 89.07 |

| 1H-indole-3-carbaldehyde, NH₂OH·HCl (5 eq) | NaOH (5 eq) | 95% EtOH | 0 °C to RT | 2 h | 91.29 |

| 1H-indole-3-carbaldehyde, NH₂OH·HCl (5 eq) | NaOH (2 eq) | THF | 0 °C to RT | 4.25 h | 68.93 |

| 1H-indole-3-carbaldehyde, NH₂OH·HCl (5 eq) | NaOH (5 eq) | THF | 0 °C to RT | 4.25 h | 74.21 |

Mechanochemical Synthesis Protocols and Optimization

As an alternative to solution-phase methods, mechanochemical synthesis offers a solvent-free, efficient, and environmentally friendly route to this compound and its N-substituted derivatives. semanticscholar.orgnih.govmdpi.com This solid-state approach involves milling the corresponding aldehyde with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in a ball mill. nih.govmdpi.com

This technique has been shown to result in almost complete conversion to the oxime products. nih.govresearchgate.net For certain derivatives, such as 1-methoxyindole-3-carboxaldehyde oxime, optimization of milling time and reagents has led to yields of approximately 95% after just 20 minutes of milling. nih.govresearchgate.net The mechanochemical approach avoids the risks associated with using hydroxylamine hydrochloride in aqueous solutions and represents a scalable alternative to classical synthesis. nih.govmdpi.comresearchgate.net

Table 2: Optimized Mechanochemical Synthesis of 1-Methoxyindole-3-carboxaldehyde Oxime

| Aldehyde | Base | Milling Time | Yield |

|---|---|---|---|

| 1-methoxyindole-3-carboxaldehyde | NaOH | 20 min | ~95% |

Catalytic and Reagent System Development

The standard reagent system for the direct oximation of 1H-indole-3-carbaldehyde remains the combination of the aldehyde with hydroxylamine hydrochloride and a base. nih.govnih.gov Development in this area has focused on optimizing reaction conditions and exploring alternative synthetic methodologies. The introduction of mechanochemistry is a significant advancement, providing a safer and more sustainable process. nih.gov While catalytic methods for the synthesis of the precursor aldehyde, such as the Vilsmeier-Haack reaction, are known, the oximation step itself is typically a stoichiometric reaction. orgsyn.orgekb.eg The efficiency of the process is enhanced by using an excess of reagents, which drives the equilibrium towards the oxime product. mdpi.com

Isomerization Studies of this compound

The carbon-nitrogen double bond in this compound gives rise to geometric isomerism, resulting in the formation of two distinct stereoisomers: syn (Z) and anti (E). The formation, stability, and interconversion of these isomers have been a subject of detailed study.

Syn (Z) and Anti (E) Isomer Formation and Stereochemical Assignment

Both syn (Z) and anti (E) isomers of this compound can be formed during synthesis. mdpi.comnih.gov The stereochemical assignment of these isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The spatial relationship between the hydroxyl group of the oxime and the hydrogen atom on the imine carbon results in distinct chemical shifts and coupling constants in the NMR spectrum, allowing for unambiguous identification of each isomer. While some earlier reports suggested that only the syn isomer was formed from the unsubstituted indole-3-carbaldehyde, more recent studies have successfully identified both isomers. nih.gov

Factors Influencing Isomeric Ratios in Solution and Solid State

The ratio of syn to anti isomers is highly dependent on the reaction conditions and the physical state of the compound. mdpi.comsemanticscholar.org

pH: The pH of the reaction medium is a critical factor. Acidic conditions significantly favor the isomerization of the less stable anti product into the more stable syn isomer. nih.govmdpi.com Time-resolved studies using thin-layer chromatography (TLC) have shown that the percentage of the syn isomer increases over time in an acidic medium at the expense of the anti isomer. nih.govresearchgate.net In contrast, neutral conditions can be used to synthesize and isolate both isomers, particularly for N-substituted derivatives. nih.govmdpi.com

Substituents: The presence of substituents on the indole (B1671886) nitrogen can influence the stability and formation of the isomers. For unsubstituted this compound, the syn isomer is generally more stable. mdpi.com However, for derivatives with electron-donating substituents like methoxy (B1213986) groups, the dynamics of isomerization can change. nih.gov

Physical State: The preferred isomeric form can differ between the solid state and solution. For the 1-methoxy derivative, acidic isomerization in solution leads to the formation of the anti isomer, whereas in the solid state, a prevalence of the syn isomer is observed. semanticscholar.orgnih.govresearchgate.net

Table 3: Factors Influencing Isomeric Ratio of this compound

| Factor | Condition | Effect |

|---|---|---|

| pH | Acidic | Favors isomerization from anti to the more stable syn isomer. nih.govmdpi.com |

| Neutral | Allows for the synthesis and isolation of both syn and anti isomers. mdpi.com | |

| Physical State (1-methoxy derivative) | Solution (acidic) | Formation of the anti isomer is favored. researchgate.net |

| Solid State | Prevalence of the syn isomer is observed. researchgate.net |

Isomerization Mechanisms and Kinetics

This compound can exist as two geometric isomers, syn (Z) and anti (E). The stability and interconversion of these isomers are significantly influenced by the reaction conditions, particularly the pH. mdpi.com

Research has shown that for the unsubstituted this compound, only the syn isomer is stable in the long term. mdpi.com In acidic media, the anti isomer, which is considerably less stable, readily isomerizes to the syn form. mdpi.com This process can be monitored over time. For instance, in one study, the conversion of the anti isomer to the syn isomer under acidic conditions was observed using time-resolved Thin-Layer Chromatography (TLC), which showed the gradual disappearance of the spot corresponding to the anti isomer. mdpi.com

The pH of the reaction medium plays a critical role in determining the final isomeric ratio. Synthesis conducted under acidic conditions (using two equivalents of NaOH relative to hydroxylamine hydrochloride) predominantly yields the syn isomer. mdpi.com Conversely, neutral conditions (using five equivalents of NaOH) can allow for the formation of the anti isomer, though its stability remains low for the unsubstituted indole oxime. mdpi.com

For N-substituted indole-3-carbaldehyde oximes, such as N-methyl and N-benzyl derivatives, both syn and anti isomers can be synthesized and isolated. mdpi.com The presence of electron-donating substituents on the nitrogen atom, like methyl (-CH3) or methoxy (-OCH3), can influence the isomerization process. nih.govsemanticscholar.org In one study on 1-methylindole-3-carboxaldehyde oxime, the reaction with NaOH initially produced the syn isomer as the major product (53%), and its proportion increased to 74% after ten days, indicating a gradual isomerization from the anti form. nih.gov The isomerization from the anti to the syn isomer for these derivatives is also noted to occur under acidic conditions. nih.govsemanticscholar.org

Derivatization Strategies via N-Substitution of the Indole Ring

A primary strategy for modifying this compound involves the substitution at the N-1 position of the indole ring. This is typically achieved by functionalizing the precursor, 1H-indole-3-carbaldehyde, before the oxime formation.

The indole nitrogen of 1H-indole-3-carbaldehyde can be readily alkylated or acylated to yield N-substituted precursors.

N-Alkylation is commonly performed using alkyl halides in the presence of a base. For example, 1-methyl-1H-indole-3-carbaldehyde was synthesized by treating 1H-indole-3-carbaldehyde with methyl iodide in a mixture of acetonitrile (B52724) and DMF with anhydrous potassium carbonate (K2CO3) as the base. The reaction, conducted under reflux, yielded the product in 87.28%. mdpi.com A similar procedure using benzyl (B1604629) chloride afforded 1-benzyl-1H-indole-3-carbaldehyde in 78.81% yield. mdpi.com

N-Acylation can be achieved using acylating agents like acyl chlorides. The reaction of 1H-indole-3-carbaldehyde with 3-chloro acetylchloride in tetrahydrofuran (THF) in the presence of triethylamine (B128534) yields 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde. derpharmachemica.com This reaction proceeds at room temperature, and the absence of the indole N-H band in NMR spectra confirms successful acylation. derpharmachemica.com

| Precursor | Reagent | Base / Solvent | Conditions | Product | Yield (%) | Reference |

| 1H-Indole-3-carbaldehyde | Methyl iodide | K2CO3 / CH3CN, DMF | Reflux (82–84 °C), 16 h | 1-Methyl-1H-indole-3-carbaldehyde | 87.28 | mdpi.com |

| 1H-Indole-3-carbaldehyde | Benzyl chloride | K2CO3 / CH3CN, DMF | Reflux (82–84 °C), 12 h | 1-Benzyl-1H-indole-3-carbaldehyde | 78.81 | mdpi.com |

| 1H-Indole-3-carbaldehyde | 3-Chloro acetylchloride | Triethylamine / THF | Room temp, 3 h | 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | - | derpharmachemica.com |

Once the N-substituted indole-3-carbaldehydes are prepared, they are converted into the corresponding oximes through a condensation reaction with hydroxylamine hydrochloride (NH2OH·HCl). mdpi.com This reaction is typically carried out in a suitable solvent like ethanol or THF in the presence of a base, such as sodium hydroxide (NaOH). mdpi.com The stoichiometry of the base can influence the isomeric outcome of the product. mdpi.com For instance, using five equivalents each of NH2OH·HCl and NaOH in 95% ethanol at 0–27 °C for 2-4 hours is an effective method for producing N-substituted oximes. mdpi.comresearchgate.net

An alternative, environmentally friendly approach is the use of mechanochemistry. nih.gov This solvent-free method involves milling the N-substituted indole-3-carboxaldehyde (B46971) with NH2OH·HCl and a solid base (NaOH or Na2CO3). nih.govsemanticscholar.org This technique has been shown to result in almost complete conversion to the oxime, with yields reaching up to 95% after just 20 minutes of milling under optimized conditions. nih.govsemanticscholar.org

| Starting Material | Method | Reagents | Conditions | Key Finding | Reference |

| N-Substituted Indole-3-carbaldehydes | Solution-Phase | NH2OH·HCl, NaOH, 95% EtOH or THF | 0–27 °C, 2–4 h | Synthesizes both syn and anti isomers. | mdpi.comresearchgate.net |

| N-Substituted Indole-3-carbaldehydes | Mechanochemical | NH2OH·HCl, NaOH or Na2CO3 | High-energy ball milling, 20 min | Solvent-free, almost complete conversion (~95% yield). | nih.govsemanticscholar.org |

Formation of Oxime Ethers and Esters

Further derivatization of this compound can be achieved by targeting the hydroxyl group of the oxime moiety to form ethers and esters. These reactions modify the polarity and chemical properties of the molecule.

O-Alkylation of oximes to form oxime ethers can be accomplished through several general methodologies. One common approach is the Michael addition of the oxime to an activated alkene (Michael acceptor), a reaction that proceeds efficiently under basic conditions. organic-chemistry.org Another pathway involves the reaction of the oxime with alkyl halides in the presence of a base. A direct method for preparing O-substituted hydroxylamines, which are precursors to oxime ethers, involves the O-alkylation of a protected N-hydroxycarbamate with methanesulfonates of alcohols. organic-chemistry.org

O-Acylation of oximes produces oxime esters. These can be synthesized by reacting the oxime with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Another versatile method involves the use of "active esters" as the acyl source. Carboxylic acids can be converted into various active esters, such as N-hydroxysuccinimide esters, which then react cleanly with the oxime hydroxyl group to form the desired O-acyl oxime. organic-chemistry.org

The synthetic pathways to oxime ethers and esters are generally efficient, though specific yields for this compound derivatives are not widely reported. For general oximes, O-arylation, a pathway to specific types of ethers, can be achieved via a Palladium-catalyzed reaction with aryl halides, which offers a broad substrate scope and short reaction times. organic-chemistry.org The arylation of N-hydroxyimides with diaryliodonium salts is another efficient route that provides N-aryloxyimides in excellent yields, which can subsequently be used to form oxime ethers. organic-chemistry.org

The efficiency of O-acylation reactions is often high, particularly when using reactive acylating agents or well-established coupling protocols. The conversion of carboxylic acids to active esters followed by reaction with the oxime is a reliable and high-yielding pathway. organic-chemistry.org These established methodologies in oxime chemistry provide robust and efficient pathways for the synthesis of O-alkylated and O-acylated derivatives of this compound.

Chemical Reactivity and Further Transformations of this compound

This compound is a versatile intermediate in organic synthesis, serving as a precursor for a variety of nitrogen-containing compounds. Its reactivity is centered around the C=N-OH functional group, which can undergo reduction, dehydration, rearrangement, and hydrolysis under various conditions.

Conversion to Other Nitrogen-Containing Organic Compounds (e.g., amines, nitriles, nitro compounds)

The oxime moiety is a gateway to several other nitrogen-based functional groups. Key transformations include its reduction to a primary amine, dehydration to a nitrile, and oxidation to a nitro compound. nih.gov

Amines: The reduction of aldoximes is a standard method for the synthesis of primary amines. While specific documented examples for the reduction of this compound are not prevalent in the reviewed literature, general methods are widely applicable. Reagents such as stannous chloride are effective for the reduction of oximes to their corresponding primary amines. mdpi.com This transformation would yield 3-(aminomethyl)-1H-indole, a valuable building block.

Nitriles: The dehydration of this compound to form indole-3-carbonitrile is a well-established and efficient transformation. This reaction can be achieved using various dehydrating agents or through rearrangement pathways. The Beckmann rearrangement of an aldoxime, for instance, typically yields a nitrile. masterorganicchemistry.com This conversion is significant as nitriles are versatile precursors for amines, carboxylic acids, and other functional groups.

Several modern synthetic protocols have been developed for this conversion, often emphasizing mild conditions and high yields.

| Reagent/Catalyst | Solvent/Conditions | Yield | Reference |

|---|---|---|---|

| BOP, DBU | CH2Cl2, rt, 45 min | 72% | ekb.eg |

| Bt-OTs, DBU | CH2Cl2, rt, 45 min | 42% | ekb.eg |

| Formic Acid (in situ dehydration) | Formic acid (90%), reflux, 1 hr | High | researchgate.net |

BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; Bt-OTs = 1H-benzotriazol-1-yl-4-methylbenzenesulfonate.

Nitro Compounds: Oximes can be oxidized to their corresponding nitro compounds. A general and convenient method for this transformation involves the use of sodium perborate (B1237305) in glacial acetic acid as the oxidizing agent. organic-chemistry.org Applying this methodology to this compound would be expected to produce 3-(nitromethyl)-1H-indole.

Cyclization and Condensation Reactions

The oxime functional group can participate directly in cyclization reactions, often through the formation of intermediate species like nitrones. One such pathway involves a cascade reaction where an intermediate oxime undergoes intramolecular cyclization to form a nitrone, which can then be trapped by a dipolarophile in an intermolecular dipolar cycloaddition reaction to yield complex heterocyclic structures like isoxazolidines. rsc.org Furthermore, derivatives such as 1-methoxyindole-3-carboxaldehyde oxime are key intermediates in the synthesis of indole phytoalexins, which can undergo spirocyclization reactions. nih.govsemanticscholar.org

Metal-Mediated and Metal-Catalyzed Transformations Involving the Oxime Moiety

Metal complexes play a significant role in mediating and catalyzing a variety of transformations at the oxime moiety. These reactions range from functional group interconversions to the formation of complex molecular architectures. acs.org

A prominent metal-mediated reaction is the Beckmann rearrangement, which converts ketoximes to amides and aldoximes to nitriles. While classically acid-catalyzed, this rearrangement can be facilitated by various reagents, including co-catalytic systems like cyanuric chloride and zinc chloride. wikipedia.orgjocpr.com For this compound, this would lead to indole-3-carbonitrile.

Ruthenium complexes have been shown to catalyze the rearrangement of aldoximes directly to primary amides, providing an alternative to the more common nitrile formation. acs.org Additionally, copper(II) chloride has been used to mediate the hydrolysis of the oxime, regenerating the parent aldehyde, a reaction detailed in the following section. ekb.eg The broader field of metal-catalyzed reactions of oximes includes palladium-catalyzed cyclizations and copper-mediated cross-coupling reactions, highlighting the potential for further functionalization of the indole scaffold through its oxime derivative. researchgate.net

Regeneration of 1H-Indole-3-carbaldehyde from its Oxime

The regeneration of the carbonyl compound from its oxime, known as deoximation, is a crucial transformation, particularly when the oxime is used as a protecting group for the aldehyde. nih.gov A highly efficient and specific method for the deoximation of this compound has been reported.

| Reagent/Catalyst | Solvent/Conditions | Yield | Reference |

|---|---|---|---|

| Cupric chloride dihydrate (CuCl2·2H2O) | Acetonitrile/Water (4:1), reflux | 88% | ekb.eg |

This reaction provides a straightforward method to recover the parent aldehyde in high yield. ekb.eg Other general methods for deoximation that could be applicable include the use of N-iodosuccinimide (NIS) under microwave irradiation, which offers a rapid and selective cleavage of oximes, or photosensitized oxidation using a platinum(II) complex. asianpubs.orgresearchgate.net These alternative methods are valued for their mild conditions and chemoselectivity, avoiding over-oxidation of the regenerated aldehyde to the carboxylic acid. asianpubs.org

Advanced Spectroscopic and Structural Elucidation of 1h Indole 3 Carbaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1H-indole-3-carbaldehyde oxime, offering detailed insights into its proton and carbon environments.

¹H NMR Spectroscopic Analysis for Proton Environments and Isomer Differentiation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule and for differentiating between its syn (Z) and anti (E) isomers. The chemical shifts of protons are influenced by their local electronic environment, and for oximes, the orientation of the hydroxyl group relative to the imine proton results in distinct spectral patterns for the two isomers.

In the case of this compound, the syn isomer is generally found to be more stable. mdpi.com The ¹H NMR spectrum of the syn isomer in DMSO-d₆ typically shows the indole (B1671886) N-H proton as a singlet at approximately 11.58 ppm and the oxime O-H proton at around 11.19 ppm. The imine proton (H-8) appears as a singlet at about 7.79 ppm. The protons of the indole ring exhibit characteristic signals, for instance, H-2 as a doublet at ~8.23 ppm and H-4 as a doublet at ~7.86 ppm. mdpi.com

For N-substituted derivatives, such as 1-methyl-1H-indole-3-carbaldehyde oxime, both syn and anti isomers can be isolated and characterized. The chemical shifts of the protons proximate to the oxime functional group, namely H-2, H-4, the imine proton (H-8), and the O-H proton, show considerable variation between the two isomers. mdpi.com For the anti-1-methyl derivative, the O-H proton signal is observed around 10.50 ppm, and the imine proton (H-8) resonates at approximately 8.21 ppm in DMSO-d₆. mdpi.com The differentiation is often based on the observation that in the E-isomer, the aminothiazole proton (or equivalent) appears at a downfield position compared to the Z-isomer, which can be attributed to hydrogen bonding interactions. mdpi.com

| Proton | syn-1H-indole-3-carbaldehyde oxime | anti-1-methyl-1H-indole-3-carbaldehyde oxime |

|---|---|---|

| N1-H | 11.58 (s) | - |

| O-H | 11.19 (s) | 10.50 (s) |

| H-2 | 8.23 (d, J = 2.7 Hz) | 7.57 (s) |

| H-4 | 7.86 (d, J = 7.8 Hz) | 7.96 (d, J = 7.9 Hz) |

| H-5 | 7.10 (ddd) | 7.13 (m) |

| H-6 | 7.17 (ddd) | 7.21 (ddd) |

| H-7 | 7.44 (d, J = 8.0 Hz) | 7.43 (d, J = 8.2 Hz) |

| H-8 (CH=N) | 7.79 (s) | 8.21 (s) |

| N-CH₃ | - | 3.25 (s) |

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

For the syn isomer of this compound, the imine carbon (C-8) resonates at approximately 138.4 ppm in DMSO-d₆. The carbons of the indole ring also show characteristic chemical shifts. For instance, C-2 appears around 130.5 ppm, while C-3, the carbon to which the oxime group is attached, is found further upfield at about 106.3 ppm. The carbons of the benzene (B151609) ring portion of the indole nucleus (C-4 to C-7) and the bridgehead carbons (C-3a and C-7a) have signals in the aromatic region, typically between 111 and 135 ppm. mdpi.com

In N-substituted derivatives, such as anti-1-methyl-1H-indole-3-carbaldehyde oxime, the chemical shift of the imine carbon (C-8) is observed at a different position, around 144.0 ppm. The N-methyl group gives a characteristic signal at approximately 32.5 ppm. mdpi.com These shifts, when compared with the parent compound, help in confirming the structure and substitution pattern.

| Carbon | syn-1H-indole-3-carbaldehyde oxime | anti-1-methyl-1H-indole-3-carbaldehyde oxime |

|---|---|---|

| C-2 | 130.5 | 131.9 |

| C-3 | 106.3 | 108.5 |

| C-3a | 126.2 | 124.5 |

| C-4 | 118.2 | 121.4 |

| C-5 | 119.9 | 120.1 |

| C-6 | 121.9 | 121.8 |

| C-7 | 111.8 | 109.9 |

| C-7a | 134.9 | 137.2 |

| C-8 (CH=N) | 138.4 | 144.0 |

| N-CH₃ | - | 32.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 2700–3200 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group, often overlapping with the N-H stretching vibration of the indole ring, which typically appears in the range of 3350–3400 cm⁻¹. mdpi.com The C=N stretching vibration of the oxime is observed in the region of 1625–1697 cm⁻¹. mdpi.com Additionally, a characteristic absorption for the N-O bond is found around 900–950 cm⁻¹. mdpi.com The presence of C-H stretching vibrations from the aromatic indole ring is also evident. For N-alkylated derivatives, C-H stretching bands for the alkyl groups appear around 2862-2924 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | 3350 - 3400 |

| O-H (oxime) | Stretching (broad) | 2700 - 3200 |

| C-H (aromatic/alkyl) | Stretching | 2862 - 2924 |

| C=N (oxime) | Stretching | 1625 - 1697 |

| N-O | Stretching | 900 - 950 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₈N₂O, corresponding to a molecular weight of approximately 160.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation of indole derivatives often involves characteristic losses. A common fragmentation pathway for indole-3-carbaldehyde involves the loss of a hydrogen radical to form a stable [M-H]⁺ ion (m/z 144 for the aldehyde), followed by the loss of carbon monoxide (CO) to yield an ion at m/z 116. nist.gov

For the oxime, the fragmentation is expected to be different. The molecular ion at m/z 160 would be prominent. Fragmentation could involve the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 143, or the loss of nitric oxide (NO, 30 Da). The indole ring itself is quite stable, and thus fragments corresponding to the indole moiety are expected. For instance, a fragment at m/z 116, corresponding to the indoylmethylidyne cation, could be formed. Further fragmentation of the indole ring can also occur, leading to smaller charged species.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of stereoisomers.

For derivatives, such as 1-methylindole-3-carboxaldehyde oxime, X-ray crystallography has been used to unequivocally establish the geometry of the hydroxyimino function relative to the indole core. These studies have confirmed the existence of both cis (Z) and trans (E) isomers in the solid state. For example, one study found that 1-methylindole-3-carboxaldehyde oxime exhibits cis geometry with two molecules in the asymmetric unit. In contrast, (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime was found to have a trans geometry. The crystal structures are stabilized by hydrogen bonding.

The crystallographic data for N-substituted derivatives provide valuable insights into how modifications to the indole nitrogen affect the solid-state packing and the preferred conformation of the oxime group. These studies are crucial for understanding the structure-property relationships in this class of compounds.

Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., Time-Resolved TLC)

The analysis and separation of the geometric isomers of this compound, namely the syn (Z) and anti (E) isomers, are crucial for their characterization and for understanding their differential properties. Chromatographic techniques, particularly thin-layer chromatography (TLC), are instrumental in assessing the purity of these isomers and in monitoring the dynamics of their interconversion.

Time-resolved TLC has been effectively employed to study the isomerization between the syn and anti forms of this compound. mdpi.com This method allows for the tracking of the relative concentrations of the two isomers over time under specific conditions. For instance, the stability of the isomers can be significantly influenced by the pH of the medium. mdpi.com It has been observed that acidic conditions can accelerate the isomerization process. mdpi.com

In a study investigating the synthesis of these oximes, time-resolved TLC was used to monitor the progress of isomerization. mdpi.com The percentages of the syn and anti isomers on the TLC plates were quantified using software such as ImageJ. mdpi.com This analysis revealed that in some cases, one isomer may be more stable than the other. For the unsubstituted this compound, the syn isomer was found to be stable. mdpi.com

The conditions of the oximation reaction also play a critical role in the resulting isomeric ratio. The use of an excess of hydroxylamine (B1172632) hydrochloride relative to a base like sodium hydroxide (B78521) can lead to the transformation of the anti isomer to the more stable syn isomer over time. nih.govresearchgate.net This transformation can be visually tracked using time-resolved TLC, where the spot corresponding to the anti isomer gradually diminishes while the spot for the syn isomer intensifies. mdpi.com

For the preparative separation of the syn and anti isomers, column chromatography is a commonly used method. nih.govderpharmachemica.com Following separation, the purity of the individual isomers can be confirmed using TLC, where each isomer should present as a single spot with a distinct retention factor (Rƒ).

The following table summarizes the findings from studies where time-resolved TLC was used to monitor the isomerization of this compound.

| Isomerization Study Details | Analytical Method | Key Findings | Reference |

| Isomerization of syn and anti this compound | Time-Resolved TLC with ImageJ analysis | Acidic conditions were found to accelerate the isomerization process. The syn isomer of the unsubstituted oxime demonstrated greater stability. | mdpi.com |

| Influence of reaction conditions on isomer formation | Time-Resolved TLC | An excess of hydroxylamine hydrochloride led to the conversion of the anti isomer to the syn isomer over a period of several days. | nih.govresearchgate.net |

| Monitoring of isomerization in solution | Time-Resolved TLC | The disappearance of the spot for the anti isomer coincided with the intensification of the spot for the syn isomer, indicating a clear conversion. | mdpi.com |

Biological Research Applications and Mechanistic Investigations of 1h Indole 3 Carbaldehyde Oxime and Its Derivatives

Enzymatic Inhibition Studies

The indole (B1671886) nucleus is a significant scaffold in medicinal chemistry, and its derivatives have been extensively studied for their potential to interact with and modulate the activity of various enzymes. Specifically, 1H-indole-3-carbaldehyde oxime and its related structures have emerged as a promising class of compounds for targeting enzymes implicated in a range of pathological conditions.

The urease enzyme, particularly from the bacterium Helicobacter pylori, is a critical virulence factor that allows the organism to survive in the acidic environment of the stomach, leading to conditions like gastritis, peptic ulcers, and gastric cancer. mdpi.comnih.gov The enzyme catalyzes the hydrolysis of urea to ammonia and carbamate, thereby neutralizing gastric acid. nih.gov Inhibition of urease is a key therapeutic strategy to combat H. pylori infections. nih.govmdpi.com

Derivatives of this compound have been identified as potent inhibitors of urease. Research has focused on synthesizing various N-substituted syn and anti isomers of indole-3-carbaldehyde oxime and evaluating their inhibitory activity. mdpi.comnih.gov In one study, a series of these derivatives demonstrated significantly greater in vitro anti-urease activity compared to the standard inhibitor, thiourea. mdpi.com Molecular docking (in silico) studies suggest that these indole oxime derivatives can effectively bind to the active site of the H. pylori urease enzyme. nih.govmdpi.com The mechanism of inhibition is believed to involve interactions with the nickel ions in the enzyme's active site, which are crucial for its catalytic function. The structural similarity of oximes to acetohydroxamic acid, a known urease inhibitor, supports this hypothesis. mdpi.comnih.gov

The inhibitory potential of these compounds is influenced by the nature of the substituents on the indole nitrogen. For instance, certain N-methyl and N-benzyl derivatives have shown particularly high potency. mdpi.com

| Compound | Description | IC₅₀ (mM) | Reference |

|---|---|---|---|

| Compound 8 | (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0516 ± 0.0035 | nih.govmdpi.comnih.gov |

| Compound 9 | (E)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | 0.0345 ± 0.0008 | nih.govmdpi.comnih.gov |

| Thiourea (Standard) | Standard Urease Inhibitor | 0.2387 ± 0.0048 | nih.govmdpi.comnih.gov |

Beyond urease, derivatives of indole oxime and structurally related indole compounds have been investigated for their inhibitory effects on other key enzymes involved in human diseases.

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are associated with poor prognosis in acute myeloid leukemia (AML). nih.govnih.govwikipedia.org Indirubin-3'-oxime, an indole-based derivative, has been optimized to yield potent type 1 inhibitors of FLT3. nih.gov These compounds have demonstrated strong inhibitory activity against both wild-type and mutated forms of FLT3 (e.g., FLT3/D835Y) at nanomolar concentrations. nih.gov The mechanism involves binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival in leukemia cells. frontiersin.orgmdpi.com

Bcl-2/Mcl-1: The anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia 1 (Mcl-1), are crucial for cancer cell survival. Overexpression of Mcl-1 is a common mechanism of resistance to chemotherapy. nih.gov While not direct derivatives of this compound, related indole structures, such as 1H-indole-2-carboxylic acid and tricyclic indole derivatives, have been developed as potent and selective Mcl-1 inhibitors. nih.gov These compounds bind with high affinity to the BH3 binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby inducing apoptosis in cancer cells.

DNA Topoisomerase: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them established targets for anticancer drugs. mdpi.commdpi.com A novel series of indenoindole derivatives, which incorporate an oxime core, have been shown to be potent inhibitors of topoisomerase II. mdpi.com Their mechanism involves intercalating into DNA and stabilizing the topoisomerase II-DNA covalent complex, which leads to DNA strand breaks and subsequent cell death. mdpi.com Other synthetic indole derivatives have also been identified as catalytic inhibitors of both topoisomerase I and II. nih.gov

Thioredoxin Reductase: While direct inhibition by this compound is not extensively documented, related indolequinone derivatives have been identified as inhibitors of thioredoxin reductase. This enzyme is crucial for maintaining the cellular redox balance and is often overexpressed in cancer cells. The inhibition mechanism involves the alkylation of the C-terminal selenocysteine of the enzyme.

| Enzyme Target | Derivative Class | Inhibitory Value | Value Type | Reference |

|---|---|---|---|---|

| FLT3 | Indirubin-3'-oxime derivative (36) | 0.87 nM | IC₅₀ | nih.gov |

| FLT3/D835Y | Indirubin-3'-oxime derivative (36) | 0.32 nM | IC₅₀ | nih.gov |

| Mcl-1 | 1H-indole-2-carboxylic acid derivative (47) | 24 nM | Kᵢ | |

| Mcl-1 | Tricyclic 2-indole carboxylic acid derivative | 3 nM | Kᵢ | nih.gov |

| DNA Topoisomerase I | Pyrazolo[1,5-a]indole derivative (GS-5) | ~10 µM | IC₅₀ | nih.gov |

| DNA Topoisomerase II | Pyrazolo[1,5-a]indole derivative (GS-5) | 10-30 µM | IC₅₀ | nih.gov |

1H-indole-3-carbaldehyde and its derivatives can significantly modulate biological pathways in both plants and mammals. In the plant Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are key components of the plant's defense metabolism against pathogens. Their biosynthesis from tryptophan is co-regulated with that of other defense compounds, and specific enzymes like ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) are involved in the oxidation of ICHO to ICOOH.

In mammals, indole-3-carbaldehyde, a tryptophan metabolite produced by gut microbiota, plays a crucial role in maintaining intestinal homeostasis. It acts as a ligand for the aryl hydrocarbon receptor (AhR). Activation of AhR by indole-3-carbaldehyde triggers downstream signaling cascades that enhance the integrity of the intestinal epithelial barrier and modulate immune responses. Mechanistic studies have shown that this interaction can suppress inflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α in the gut.

Antimicrobial Activity Research

Derivatives of 1H-indole-3-carbaldehyde have demonstrated notable activity against a spectrum of microbial pathogens, including various bacteria and fungi.

Several classes of derivatives synthesized from 1H-indole-3-carbaldehyde, including semicarbazones and quinazolinones, exhibit antibacterial properties. nih.gov These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov One study reported that the mode of action for some semicarbazone derivatives involves causing the rupture of the bacterial cell membrane. Certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown particularly high potency, with one iodinated compound exhibiting a minimum inhibitory concentration (MIC) below 1 μg/mL against MRSA. nih.gov

| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde Semicarbazone | Staphylococcus aureus | 100 | |

| Indole-3-carbaldehyde Semicarbazone | Bacillus subtilis | 100 | |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 0.98 | nih.gov |

The antifungal potential of 1H-indole-3-carbaldehyde derivatives has also been a subject of investigation. Schiff bases derived from the condensation of indole-3-carbaldehyde with various aryl amines have shown activity against fungi such as Fusarium oxysporum. Furthermore, 3-indolyl-3-hydroxy oxindole derivatives have demonstrated broad-spectrum antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. Structure-activity relationship studies indicate that the presence and position of halogen substituents (e.g., I, Cl, Br) on the indole or oxindole rings are crucial for potent antifungal activity. One such derivative, compound 3u, exhibited superior activity against R. solani compared to commercial fungicides. While the precise mechanisms are still under investigation, the activity is likely linked to the disruption of fungal cell integrity or key metabolic processes.

| Derivative Class | Fungal Strain | Activity Value (mg/L) | Value Type | Reference |

|---|---|---|---|---|

| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 | EC₅₀ | |

| 3-indolyl-3-hydroxy oxindole (3t) | Pyricularia oryzae | 14.00 | EC₅₀ | |

| 3-indolyl-3-hydroxy oxindole (3u) | Colletotrichum gloeosporioides | 16.29 | EC₅₀ | |

| 3-indolyl-3-hydroxy oxindole (3v) | Botrytis cinerea | 16.51 | EC₅₀ | |

| Carvacrol (Standard) | Rhizoctonia solani | 7.38 | EC₅₀ | |

| Phenazine-1-carboxylic acid (Standard) | Rhizoctonia solani | 11.62 | EC₅₀ |

Antimycobacterial Activity Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Derivatives of 1H-indole-3-carbaldehyde have been a focal point of such research, demonstrating promising antimycobacterial potential.

A series of novel 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among the synthesized compounds, certain derivatives displayed significant potency. Specifically, the compound with a propyl substituent (3d) and another with a 4-nitrobenzyl substituent (3q) were identified as highly potent and selective, with IC50 values of 0.9 and 1.9 μg/mL, respectively nih.gov.

Furthermore, a study focused on N-substituted indole chalcone derivatives, synthesized from indole-3-carbaldehyde, identified compounds with noteworthy antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Two standout derivatives, (E)-1-(4-hydroxyphenyl)-3-(1-(2-oxo-2-phenyl–ethyl)-1H-indol-3-yl)prop-2-en-1-one (S3R3) and (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-(2-oxo-2-phenyl–ethyl)-1H-indol-3-yl)prop-2-en-1-one (S3R8), exhibited minimum inhibitory concentrations (MIC) of 6 and 7 µg/mL, respectively doaj.org.

Another class of derivatives, indole-3-aldehyde hydrazide/hydrazones, has also been investigated for their antimicrobial properties. These compounds have shown a broad spectrum of activity against various microorganisms nih.gov. The following table summarizes the antimycobacterial activity of selected indole-3-carbaldehyde derivatives.

| Compound Type | Derivative | Target Strain | Activity (MIC/IC50) | Reference |

| Thiosemicarbazone | Propyl-substituted (3d) | M. tuberculosis | 0.9 µg/mL (IC50) | nih.gov |

| Thiosemicarbazone | 4-nitrobenzyl-substituted (3q) | M. tuberculosis | 1.9 µg/mL (IC50) | nih.gov |

| Chalcone | S3R3 | M. tuberculosis H37Rv | 6 µg/mL (MIC) | doaj.org |

| Chalcone | S3R8 | M. tuberculosis H37Rv | 7 µg/mL (MIC) | doaj.org |

Antiviral Activity Research

The broad therapeutic potential of indole derivatives extends to antiviral applications. Research has explored the efficacy of these compounds against a range of viruses, focusing on their ability to interfere with viral replication and protein expression.

Studies on various indole derivatives have shed light on their mechanisms for inhibiting viral replication. For instance, a novel indole-3-carboxylic acid derivative demonstrated a complete inhibition of SARS-CoV-2 replication in in-vitro studies at a concentration of 52.0 μM nih.gov. The mechanism of action for some indole derivatives against influenza A virus involves the inhibition of the viral neuraminidase, a crucial enzyme for viral infectivity. Molecular modeling has suggested that these inhibitors bind to the 430-cavity of the neuraminidase, a site distinct from that of commercially available drugs nih.gov.

Furthermore, a series of indole alkaloid derivatives has been shown to inhibit Dengue and Zika virus infection by interfering with the viral replication complex. Mechanistic studies indicated that these compounds suppress viral infection during the later stages of the replication cycle, specifically RNA replication and assembly researchgate.net.

While direct evidence for the suppression of viral protein expression by this compound is limited, research on related indole compounds provides valuable insights. The inhibition of viral replication, as seen with the indole alkaloid derivatives against Dengue and Zika viruses, is intrinsically linked to the disruption of the synthesis and function of viral proteins that constitute the replication complex researchgate.net. The interference with enzymes like influenza neuraminidase by indole-core inhibitors also represents a form of suppressing the function of a key viral protein nih.gov.

Antioxidant Activity Research

Oxidative stress is implicated in a multitude of pathological conditions, making the development of effective antioxidants a significant area of research. This compound and its derivatives have been investigated for their ability to scavenge free radicals and mitigate oxidative damage.

The antioxidant potential of indole-3-carboxyaldehyde thiosemicarbazone derivatives has been systematically evaluated using various assays. A study investigating four such derivatives (3a-d) utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays aku.edu.traku.edu.tr.

In the DPPH assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, the derivatives demonstrated significant scavenging activity. The results from the ABTS and CUPRAC assays further corroborated the antioxidant potential of these compounds aku.edu.traku.edu.tr. One review highlighted that this compound itself showed a DPPH inhibition of 34.50 ± 1.56% and an A50 of 2.60 ± 0.16 μg/mL in the CUPRAC assay mdpi.com.

The antioxidant activities of selected indole-3-carboxyaldehyde thiosemicarbazone derivatives are presented in the table below.

| Compound | DPPH Assay (% Inhibition at 10µM) | ABTS Assay (% Inhibition) | CUPRAC Assay (Absorbance) | Reference |

| 3a | ~60% | Potent | Potent | aku.edu.tr |

| 3b | Moderate | Potent | Potent | aku.edu.tr |

| 3d | Moderate | Potent | Potent | aku.edu.tr |

Anti-inflammatory Activity Research

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is ongoing. Research has indicated that indole-3-carboxaldehyde, the parent compound of this compound, possesses significant anti-inflammatory properties.

Studies have shown that indole-3-carboxaldehyde can alleviate lung inflammation in models of Chronic Obstructive Pulmonary Disease (COPD) by activating the Aryl Hydrocarbon Receptor (AHR). This activation leads to the inhibition of HDACs/NF-κB/NLRP3 signaling pathways, resulting in a reduction of inflammatory factors such as TNF-α, IL-1β, and IL-6 nih.gov.

Furthermore, oximes as a chemical class have been reported to exhibit a wide range of biological activities, including anti-inflammatory effects nih.gov. The introduction of an oxime group into various molecular backbones has been explored as a strategy for developing new anti-inflammatory agents nih.gov.

Mechanisms of Downregulation of Pro-inflammatory Factors

Research into the anti-inflammatory properties of indole-3-carboxaldehyde (IAld), the precursor to this compound, has identified several key mechanisms through which it downregulates pro-inflammatory factors. A primary mechanism is the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex in the cytosol that plays a critical role in the innate immune system by activating inflammatory responses.

IAld has been shown to inhibit the activation of the NLRP3 inflammasome in intestinal epithelial cells, which is a significant cause of intestinal inflammation. This inhibition helps to prevent the excessive production of pro-inflammatory cytokines. The mechanism is linked to the activation of the aryl hydrocarbon receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway. By activating AhR, IAld can suppress the transcription of NLRP3 and prevent its subsequent activation. Furthermore, IAld has been found to inhibit the inflammatory response in macrophages by blocking Histone Deacetylase 3 (HDAC3), which is involved in inflammasome formation.

This modulation of the NLRP3 inflammasome and related pathways underscores the potential of indole derivatives in controlling inflammatory conditions.

Inhibition of Inflammatory Mediators (e.g., nitric oxide, interleukins)

A direct consequence of the downregulation of pro-inflammatory pathways by indole-3-carboxaldehyde (IAld) is the reduced production of key inflammatory mediators. Research has demonstrated that IAld and its derivatives can significantly decrease the levels of several pro-inflammatory cytokines and other signaling molecules involved in the inflammatory cascade.

Specifically, treatment with IAld has been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These cytokines are central to initiating and sustaining inflammatory responses. For instance, in studies involving lipopolysaccharide (LPS)-stimulated macrophage cells and mouse models of colitis, IAld administration led to a marked decrease in the protein levels of TNF-α, IL-6, and IL-1β in colon tissues and serum.

| Inflammatory Mediator | Effect of Indole-3-carboxaldehyde (IAld) Treatment | Model System |

| TNF-α | Significantly reduced levels | Serum and colon of LPS-stimulated mice; LPS-stimulated macrophage cells. |

| IL-6 | Significantly reduced levels | Serum and colon of LPS-stimulated mice; LPS-stimulated macrophage cells. |

| IL-1β | Significantly reduced levels | Serum and colon of LPS-stimulated mice; LPS-stimulated macrophage cells. |

| iNOS (inducible Nitric Oxide Synthase) | Reduced transcription levels | Liver, kidney, and colon of LPS-stimulated mice. |

Research in Neurological Systems

Exploration of Interactions with Brain Receptors

The influence of indole derivatives extends to the central nervous system, where they act as gut-brain signaling molecules. Indole-3-carboxaldehyde (I3C), derived from the metabolism of tryptophan by gut microbiota, can cross the blood-brain barrier and interact with specific brain receptors.

A key target in the brain is the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor expressed in various brain regions, including the hippocampus, and in resident immune cells like microglia. Activation of AhR by ligands such as I3C can modulate neuroinflammation and other neurological processes.

Studies have shown that gut-derived I3C can activate the AhR signaling pathway in the hippocampus. This interaction has been demonstrated to inhibit neuroinflammation and promote hippocampal neurogenesis, thereby mitigating stress vulnerability. The activation of AhR by indole derivatives can suppress the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines within the brain. This highlights a direct link between gut microbiome metabolism and brain function, mediated by the interaction of indole compounds with the AhR.

| Receptor | Location in Brain | Interacting Ligand | Outcome of Interaction |

| Aryl Hydrocarbon Receptor (AhR) | Hippocampus, microglia, astrocytes. | Indole-3-carboxaldehyde (I3C). | Inhibition of neuroinflammation, promotion of neurogenesis, reduced stress vulnerability. |

Plant Defense Mechanisms

Role in Indole Phytoalexin Production

In the plant kingdom, particularly in cruciferous plants like Arabidopsis thaliana, this compound and its derivatives are crucial intermediates in the synthesis of phytoalexins. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by plants de novo and accumulate in response to pathogen attacks or stress.

The biosynthesis of indole phytoalexins, such as the well-studied camalexin, originates from the amino acid tryptophan. The pathway involves several enzymatic steps:

Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3.

IAOx is then transformed into indole-3-acetonitrile (IAN) .

IAN is subsequently converted into derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) by another cytochrome P450 enzyme, CYP71B6.

1-methoxyindole-3-carbaldehyde (B1618907) oxime is a key intermediate in this synthetic pathway leading to various cruciferous phytoalexins. The coordinate regulation of the tryptophan biosynthetic pathway and the accumulation of these indole phytoalexins indicate a tightly controlled response to perceived threats, highlighting the importance of these compounds in plant immunity.

| Precursor/Intermediate | Key Enzyme(s) | Product |

| Tryptophan | CYP79B2, CYP79B3 | Indole-3-acetaldoxime (IAOx) |

| Indole-3-acetaldoxime (IAOx) | CYP71A13 | Indole-3-acetonitrile (IAN) |

| Indole-3-acetonitrile (IAN) | CYP71B6 | Indole-3-carbaldehyde (ICHO) |

| Indole-3-carbaldehyde (ICHO) | (Further steps) | Indole Phytoalexins (e.g., Camalexin) |

Participation in Plant Defense and Communication

The production of indole phytoalexins, for which this compound is an intermediate, forms a cornerstone of the plant's induced defense system. These compounds are not typically present in healthy plants but are rapidly synthesized and accumulate at the site of infection or stress. Their primary role is to inhibit the growth and proliferation of a wide range of pathogens, including fungi and bacteria.

The accumulation of phytoalexins like camalexin and brassinin is a characteristic feature of the plant's innate immune response to microbial attack. This chemical defense helps the plant to control and overcome invading microorganisms. The effectiveness of phytoalexins is part of a larger, complex defense strategy that includes the production of pathogenesis-related (PR) proteins and cell wall reinforcements.

Beyond direct defense, some indole compounds derived from these pathways are involved in plant communication and interaction with the environment. For example, indole-3-carboxylic acid, a related derivative, can be rapidly esterified to the cell wall after a pathogen challenge and also functions as a root exudate, potentially influencing the microbial community in the rhizosphere or signaling to other plants.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-indole-3-carbaldehyde oxime and its derivatives, docking studies have been instrumental in elucidating their potential as enzyme inhibitors, particularly against urease from Helicobacter pylori.

Studies have investigated the binding interactions of both syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives within the active site of the urease enzyme. mdpi.com The purpose of these in silico studies is to understand the possible binding modes and interactions between the oxime ligands and the protein's crystal structure. mdpi.com

Conformational analysis within the active site reveals how the ligand adapts its shape to fit the binding pocket. For indole-3-carbaldehyde oxime derivatives, the orientation of the molecule is critical for establishing key interactions with the amino acid residues of the enzyme. The induced-fit docking (IFD) method is often employed to account for the flexibility of the protein's active site upon ligand binding. mdpi.com The analysis of these docked conformations helps to explain the structure-activity relationships observed in in vitro assays.

The interactions between the oxime ligands and the urease enzyme are profiled to identify crucial hydrogen bonds, hydrophobic interactions, and coordination with metal ions in the active site. The stability and strength of the ligand-enzyme complex are quantified using scoring functions.

For indole-3-carbaldehyde oxime derivatives, the GOLD (Genetic Optimisation for Ligand Docking) suite is a commonly used software for performing molecular docking simulations. The ChemPLP (Piecewise Linear Potential) scoring function within this suite is utilized to calculate a fitness score that estimates the binding affinity of the ligand. A higher score typically indicates a more favorable binding interaction. mdpi.com The unsubstituted (syn and anti isomers) and N-substituted derivatives have been scored to compare their relative binding affinities. mdpi.com

| Compound | Isomer Configuration | ChemPLP Fitness Score |

|---|---|---|

| (Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine | syn | 66.45 |

| (E)-N-hydroxy-1-(1H-indol-3-yl)methanimine | anti | 62.77 |

| (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | syn | 69.11 |

| (E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | anti | 67.09 |

| (Z)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | syn | 85.50 |

| (E)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | anti | 81.43 |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule, providing detailed information about its electronic structure, stability, and reactivity. For this compound, these methods offer a deeper understanding of its chemical nature.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds related to this compound, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to determine the optimized molecular geometry and predict the most stable conformation. nih.gov This analysis provides precise data on bond lengths, bond angles, and dihedral angles, which helps in understanding the molecule's three-dimensional shape and steric properties. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor, which is fundamental to its reactivity.

The electronic properties of this compound can be predicted using DFT calculations to determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be more easily excited. While specific quantum chemical calculations have been performed on derivatives of this compound in the course of wider studies, detailed quantitative data for the parent compound are not extensively reported in the literature.

In Silico ADME Prediction for Compound Development

In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to assess its potential as a drug candidate. For this compound and its derivatives, various in silico tools and models are employed to forecast these pharmacokinetic parameters.

Researchers frequently utilize platforms like SwissADME to evaluate drug-likeness and ADME properties. mdpi.comnih.gov These predictions are typically based on the compound's 2D structure. mdpi.com Key aspects of the ADME profile for indole (B1671886) oxime derivatives have been investigated, including physicochemical properties, lipophilicity, water solubility, and pharmacokinetics. mdpi.comresearchgate.net

Drug-Likeness and Physicochemical Properties: One of the most common initial screens for a compound's potential is its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.netjapsonline.com These rules establish a set of criteria for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors that are typically associated with good oral bioavailability. Studies on N-substituted indole-3-carbaldehyde oxime derivatives have shown that these compounds generally exhibit favorable drug-like properties. mdpi.com

Pharmacokinetic Predictions:

Absorption: Gastrointestinal (GI) absorption is a critical factor for orally administered drugs. In silico models predict that indole derivatives can have high GI absorption. researchgate.net

Distribution: The distribution of a drug throughout the body is influenced by factors like its ability to cross the blood-brain barrier (BBB) and bind to plasma proteins. japsonline.com Predictions for indole oxime derivatives suggest they may have the potential to cross the BBB. researchgate.net

Metabolism: A significant aspect of drug metabolism involves the cytochrome P450 (CYP) family of enzymes. In silico studies can predict whether a compound is likely to inhibit major CYP isoenzymes such as CYP1A2, CYP2C19, and CYP2C9, which is crucial for avoiding drug-drug interactions. researchgate.netjapsonline.com

The following table summarizes the kind of ADME parameters predicted for indole oxime derivatives using computational tools. mdpi.comresearchgate.net

| Parameter | Predicted Property | Significance in Drug Development |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| Lipophilicity (Consensus LogP) | Typically 1-3 | Affects solubility, absorption, and membrane permeability |

| Water Solubility (LogS) | Moderately Soluble | Crucial for absorption and formulation |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Determines potential for CNS activity or side effects |

| CYP450 Inhibition (e.g., CYP2C9) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 Violations | General indicator of drug-likeness |

Simulation of Spectroscopic Properties

Computational methods are also employed to simulate the spectroscopic properties of this compound, which aids in the interpretation of experimental data and confirms the molecular structure. Density Functional Theory (DFT) is a primary quantum chemical approach used for these simulations. researchgate.net

For closely related molecules like 1H-indole-3-carbaldehyde, the molecular structure and vibrational modes are typically optimized using the B3LYP method combined with a basis set such as 6-311++G(d,p). researchgate.net The resulting optimized geometry is then used to calculate various spectroscopic parameters.

NMR Spectroscopy: The chemical shifts for ¹H-NMR and ¹³C-NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The simulated shifts are then compared with experimental spectra to confirm structural assignments. Experimental ¹H-NMR and ¹³C-NMR data have been reported for the syn isomer of this compound. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman): The same DFT calculations can predict the vibrational frequencies corresponding to the modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.nettsijournals.com A Potential Energy Distribution (PED) analysis is often performed to make precise assignments for the observed vibrational bands. researchgate.net Experimental FT-IR data for the compound shows characteristic peaks for N-H, C=N, and other functional groups. mdpi.com

Electronic Spectroscopy (UV-Vis): The electronic properties, such as the UV-Vis absorption spectrum, can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information on the electronic transitions within the molecule, which can be compared with experimental UV-Vis spectra recorded in different solvents. researchgate.nettsijournals.com

The table below outlines the typical computational methods used to simulate the spectroscopic properties of indole derivatives and the type of information obtained.

| Spectroscopic Technique | Computational Method | Basis Set Example | Predicted Properties |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT / GIAO | 6-311++G(d,p) | Chemical Shifts (δ) |

| FT-IR / Raman | DFT / B3LYP | 6-311++G(d,p) | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | TD-DFT | 6-311++G(d,p) | Absorption Wavelengths (λmax), Oscillator Strengths |

These computational studies provide a detailed, atomistic understanding of this compound, complementing experimental research and guiding the rational design of new therapeutic agents.

Broader Research Context and Future Directions

Role as a Key Intermediate in General Organic Synthesis

1H-Indole-3-carbaldehyde and its derivatives, including the oxime, are recognized as pivotal intermediates in the field of organic synthesis. researchgate.net The oxime functional group is a versatile precursor for a variety of nitrogen-containing organic compounds, such as amines, nitriles, and nitro compounds. nih.govmdpi.com The parent compound, 1H-indole-3-carbaldehyde, possesses a carbonyl group that readily participates in carbon-carbon and carbon-nitrogen coupling reactions, as well as reductions, highlighting its utility as a foundational building block. researchgate.net

The synthesis of 1H-indole-3-carbaldehyde oxime is typically achieved through the condensation reaction of 1H-indole-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.net Mechanochemical approaches to this synthesis have also been explored, offering a solvent-free and potentially safer alternative to traditional solution-phase reactions. nih.gov The oxime can exist as syn and anti isomers, and their relative stability and interconversion are subjects of ongoing study. nih.gov

Table 1: Synthetic Transformations Utilizing this compound

| Transformation | Reagents and Conditions | Product Type | Reference |

| Beckmann Rearrangement | Acid catalyst | Amides | wikipedia.org |

| Reduction | Various reducing agents | Amines | nih.gov |

| Dehydration | Dehydrating agents | Nitriles | nih.gov |

| Cycloaddition Reactions | Alkenes/Alkynes | Isoxazolines/Isoxazoles | nsf.gov |

This table provides a representative, non-exhaustive list of synthetic applications.

Applications in Natural Product Synthesis

The indole (B1671886) skeleton is a common motif in a vast number of natural products, particularly alkaloids. Consequently, 1H-indole-3-carbaldehyde and its derivatives serve as crucial starting materials in the total synthesis of these complex molecules. researchgate.net A notable application of a derivative, 1-methoxyindole-3-carbaldehyde (B1618907) oxime, is its role as a key intermediate in the synthesis of indole phytoalexins. nih.gov Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack.

The parent aldehyde is a precursor to a range of bioactive natural products, underscoring the importance of its derivatives, like the oxime, in accessing these and analogous structures.

Table 2: Natural Products Derived from the 1H-Indole-3-carbaldehyde Scaffold

| Natural Product | Class | Biological Activity |

| Camalexin | Phytoalexin | Antifungal |

| Brassinin | Phytoalexin | Antifungal |

| Cyclobrassinin | Phytoalexin | Antifungal |

| Coscinamides | Alkaloid | Cytotoxic |

| Chondramide A | Macrolide | Antiviral |

Utilization in Advanced Materials Science Research (e.g., organic electronics)

While the indole nucleus is a component in some organic electronic materials due to its electron-rich nature, specific research detailing the application of this compound in advanced materials science, such as organic electronics, is not extensively documented in current literature. The unique properties of the oxime's N-O bond have been recognized for their potential utility in materials applications, suggesting a potential area for future exploration. nsf.gov The development of novel organic materials often relies on the functionalization of heterocyclic scaffolds, and as such, this compound represents a candidate for investigation in the design of new organic semiconductors or photoactive materials.

Research in Agrochemical Development (e.g., insecticidal, fungicidal properties)